
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenyl sulfide to introduce the chloro group. This is followed by the sulfonylation of toluene to form the toluenesulfonyl intermediate. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-Chloro-phenylsulfanyl)-1-(methylsulfonyl)-vinyl)-benzamide
- N-(2-(4-Bromo-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide
- N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-acetamide
Uniqueness
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
145317-34-6 |
|---|---|
Fórmula molecular |
C22H18ClNO3S2 |
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)sulfanyl-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C22H18ClNO3S2/c1-16-7-13-20(14-8-16)29(26,27)21(15-28-19-11-9-18(23)10-12-19)24-22(25)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,25) |
Clave InChI |
BMSFQZRYEJLKFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
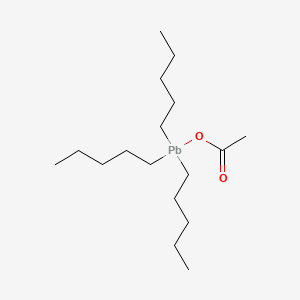

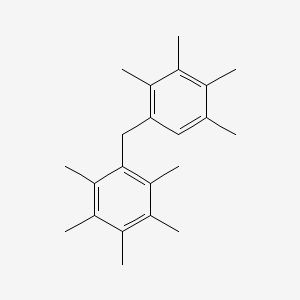
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967447.png)
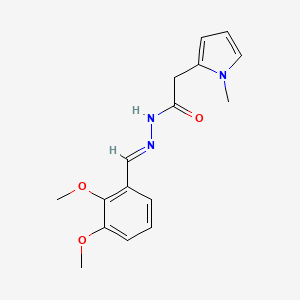
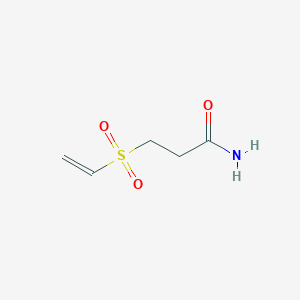
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
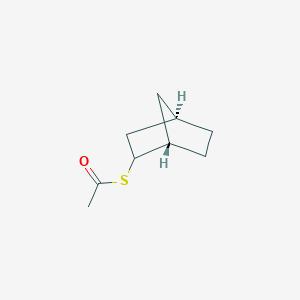
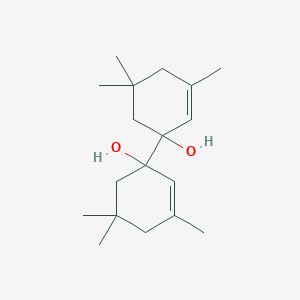
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)
